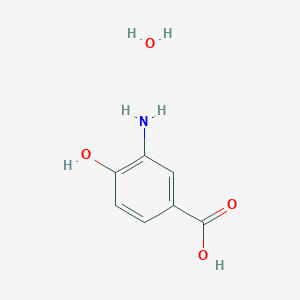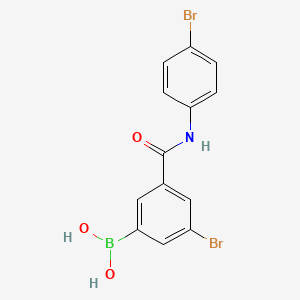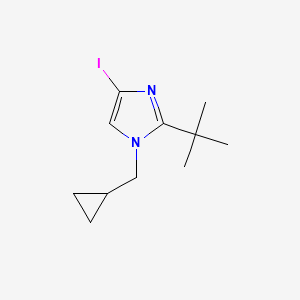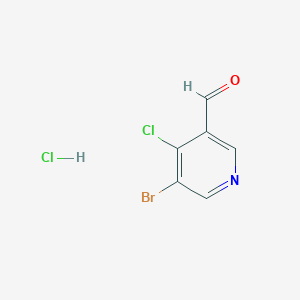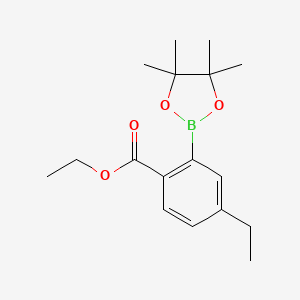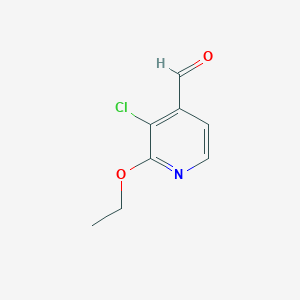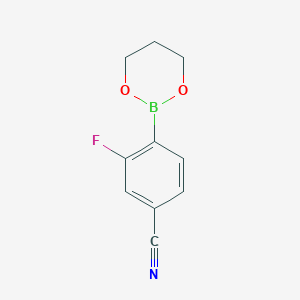
2-Chloro-5-fluoro-3-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-3-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 2056110-39-3 . It has a molecular weight of 214.55 . This compound is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C7H3ClF4O . The compound contains a phenol group (an aromatic ring with a hydroxyl group), a chloro group, a fluoro group, and a trifluoromethyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that this compound is used as a building block in chemical synthesis . It’s likely involved in various substitution and addition reactions typical of aromatic compounds.Physical And Chemical Properties Analysis
This compound is a yellow liquid . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-3-(trifluoromethyl)phenol has a wide range of applications in scientific research. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fluorinated compounds. It is also used in the production of fluorescent dyes, the study of chemical reactions, and the synthesis of other organofluorine compounds. This compound is also used in the synthesis of organometallic compounds, such as organomagnesium compounds, and in the study of organic reactions.
Wirkmechanismus
Target of Action
It’s known that this compound is used as an organic building block , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
As an organic building block, it likely participates in various chemical reactions to form more complex molecules . The specifics of these interactions would depend on the particular reaction conditions and the other molecules present.
Biochemical Pathways
Given its role as an organic building block, it’s plausible that it could be involved in a wide range of biochemical processes, depending on the specific compounds it’s used to synthesize .
Pharmacokinetics
As a small organic molecule, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of any functional groups that might facilitate or hinder its absorption and distribution .
Result of Action
As an organic building block, its effects would likely be highly context-dependent, varying based on the specific molecules it’s used to synthesize and the biological systems in which those molecules act .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-5-fluoro-3-(trifluoromethyl)phenol in laboratory experiments has a number of advantages. It is an excellent synthetic building block for organic synthesis, as it can react with other compounds to form new compounds. It is also a relatively inexpensive compound, making it an ideal choice for laboratory experiments. The main limitation of this compound is that it is highly reactive, which can make it difficult to control and handle in laboratory experiments.
Zukünftige Richtungen
The use of 2-Chloro-5-fluoro-3-(trifluoromethyl)phenol in scientific research and laboratory experiments has a great potential for future applications. One potential application is the synthesis of new and improved pharmaceuticals, agrochemicals, and other fluorinated compounds. Additionally, this compound could be used in the development of new fluorescent dyes and in the study of organic reactions. Finally, this compound could be used in the synthesis of new organometallic compounds and in the study of new chemical reactions.
Synthesemethoden
2-Chloro-5-fluoro-3-(trifluoromethyl)phenol can be synthesized in a variety of ways. The most common method is the reaction of trifluoromethanesulfonic acid with this compound. This reaction produces this compound in a yield of up to 97%. Other methods of synthesis include the reaction of trifluoroacetic acid with phenol, the reaction of trifluoroacetic anhydride with phenol, and the reaction of trifluoroacetic anhydride with this compound.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that the compound can participate in various chemical reactions, including free radical bromination and nucleophilic substitution .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-3-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAWBCRLDPJTAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

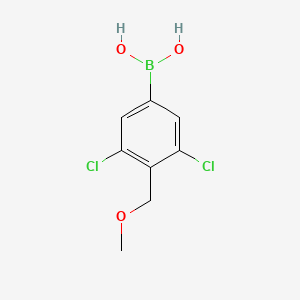


![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6303936.png)
